molecular formula C40H47FN2O5 B565020 10-trans-Atorvastatin Acetonide tert-Butyl Ester CAS No. 1105067-90-0

10-trans-Atorvastatin Acetonide tert-Butyl Ester

Cat. No.: B565020
CAS No.: 1105067-90-0
M. Wt: 654.823
InChI Key: NPPZOMYSGNZDKY-ZWXJPIIXSA-N
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Description

10-trans-Atorvastatin Acetonide tert-Butyl Ester is an intermediate in the preparation of Atorvastatin Impurity AT10 . It has a molecular weight of 654.81 and a molecular formula of C40H47FN2O5 .


Physical and Chemical Properties Analysis

The compound is an off-white solid . It has a molecular weight of 654.82 . The storage temperature is 28 C .

Scientific Research Applications

Cardiovascular Disease Prevention and Treatment

Atorvastatin, a widely used statin, has been extensively studied for its efficacy in preventing and managing cardiovascular diseases. Research has shown that atorvastatin can significantly reduce levels of low-density lipoprotein (LDL) cholesterol, thereby decreasing the risk of cardiovascular events in patients with hypercholesterolemia and type 2 diabetes mellitus. Atorvastatin has been compared to other statins like rosuvastatin, with findings indicating its potent effect in lowering cholesterol levels and potentially offering advantages in treating patients with renal impairment or heart failure with concomitant coronary artery disease (DiNicolantonio et al., 2013). Moreover, atorvastatin has been evaluated for its role in the primary prevention of cardiovascular events in patients with diabetes, suggesting a nuanced approach to its application based on individual risk factors (Riche & McClendon, 2007).

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetics and pharmacodynamics of atorvastatin have been a subject of study to understand its interaction with various metabolic pathways and transporters. These studies aim to elucidate the mechanisms through which atorvastatin exerts its effects, including its metabolism by cytochrome P450 enzymes and its transport within the body. Understanding these properties can inform the optimization of atorvastatin dosing and its use in combination with other medications to maximize therapeutic efficacy while minimizing adverse effects (Shitara & Sugiyama, 2006).

Atherosclerosis Management

Atorvastatin has also been researched for its impact on atherosclerosis, with studies indicating its ability to slow the progression of this condition. By lowering LDL cholesterol levels, atorvastatin can delay the development of atherosclerotic plaques, offering potential benefits in the management of patients at risk for coronary artery disease. Such research supports the use of atorvastatin in both primary and secondary prevention strategies to reduce the burden of cardiovascular diseases (Keating & Robinson, 2008).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

tert-butyl 2-[(4S,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPZOMYSGNZDKY-ZWXJPIIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675640
Record name tert-Butyl [(4S,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105067-90-0
Record name tert-Butyl [(4S,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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